5-Carboxypentyl disulfide

概要

説明

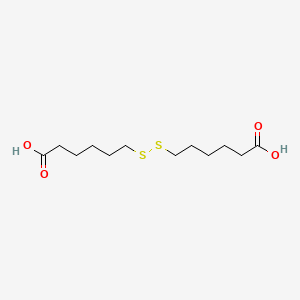

5-Carboxypentyl disulfide is an organic compound with the molecular formula C12H22O4S2. It is characterized by the presence of a disulfide bond (S-S) and a carboxyl group (COOH) attached to a pentyl chain.

準備方法

Synthetic Routes and Reaction Conditions

5-Carboxypentyl disulfide can be synthesized through the reaction of thiols with appropriate carboxylate group donors. One common method involves the use of 6-chlorohexanoic acid as a carboxylate group donor, which reacts with thiols to form the desired disulfide compound. The reaction typically occurs under mild conditions, often at room temperature, and may require the presence of a catalyst or activating agent to facilitate the formation of the disulfide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product .

化学反応の分析

Types of Reactions

5-Carboxypentyl disulfide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The carboxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can react with the carboxyl group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Amides or esters, depending on the nucleophile used.

科学的研究の応用

Biomedicine

Photodynamic Therapy (PDT)

5-Carboxypentyl disulfide has been investigated as a component in drug delivery systems, particularly for photodynamic therapy. In PDT, photosensitizers are activated by light to produce reactive oxygen species that can selectively destroy cancer cells. The incorporation of this compound into amphiphilic nanocarriers enhances the targeting of these agents to tumor sites, potentially improving therapeutic efficacy while minimizing side effects .

Case Study: Mitochondrial Targeting

A study demonstrated the effectiveness of (5-carboxypentyl)triphenylphosphonium bromide in targeting mitochondria alongside curcumin, a known anti-cancer agent. This dual targeting approach enhances the therapeutic index of curcumin in treating various cancers, showcasing the synergistic effects of combining this compound with established drugs .

Nanotechnology

Self-Assembled Monolayers (SAMs)

In nanotechnology, this compound is utilized to create self-assembled monolayers on gold surfaces. These SAMs can be functionalized for various applications, including biosensors and drug delivery systems. The carboxylic groups introduced via this compound facilitate the binding of biomolecules, enhancing the efficiency of electron transfer processes .

| Application | Description |

|---|---|

| Biosensors | Utilization in creating sensitive detection systems for biomolecules through SAMs. |

| Drug Delivery | Functionalized surfaces improve drug loading and release profiles in targeted therapies. |

Chemical Synthesis

Synthesis of Functionalized Compounds

this compound serves as a versatile building block in organic synthesis. It can be used to produce various functionalized compounds through thiol-disulfide exchange reactions. This characteristic is particularly useful in the development of new materials and pharmaceuticals .

Toxicological Studies

While exploring its applications, it is important to consider the toxicological aspects associated with compounds related to carbon disulfide derivatives. Long-term exposure to carbon disulfide has been linked to vascular diseases and neurological disorders, which underscores the importance of assessing safety profiles in biomedical applications .

作用機序

The mechanism of action of 5-Carboxypentyl disulfide involves its ability to undergo redox reactions, particularly the interconversion between its reduced (thiol) and oxidized (disulfide) forms. This redox activity allows it to interact with various molecular targets, including proteins and enzymes, by forming or breaking disulfide bonds. These interactions can modulate the activity of target molecules and influence cellular pathways involved in redox regulation and signaling .

類似化合物との比較

Similar Compounds

Thiols: Compounds containing a single sulfur atom bonded to a hydrogen atom (e.g., cysteine).

Sulfides: Compounds containing a sulfur atom bonded to two carbon atoms (e.g., dimethyl sulfide).

Sulfoxides: Compounds containing a sulfur atom bonded to an oxygen atom and two carbon atoms (e.g., dimethyl sulfoxide).

Sulfones: Compounds containing a sulfur atom bonded to two oxygen atoms and two carbon atoms (e.g., sulfolane)

Uniqueness

5-Carboxypentyl disulfide is unique due to the presence of both a disulfide bond and a carboxyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in redox reactions and form stable disulfide bonds makes it particularly valuable in biological and chemical research .

生物活性

5-Carboxypentyl disulfide (CPDS), a sulfur-containing compound, has garnered attention in various fields of research due to its biological activity and potential applications in medicine and industry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its disulfide bond and carboxyl group, which contribute to its reactivity and biological functions. The compound can undergo several chemical transformations, including oxidation, reduction, and substitution reactions:

- Oxidation : The disulfide bond can be oxidized to form sulfoxides or sulfones.

- Reduction : The disulfide bond can be reduced to form thiols.

- Substitution : The carboxyl group can participate in nucleophilic substitution reactions with various reagents.

The biological activity of CPDS is primarily attributed to its ability to participate in redox reactions. The interconversion between its reduced (thiol) and oxidized (disulfide) forms allows it to interact with proteins and enzymes by forming or breaking disulfide bonds. This interaction can modulate the activity of target molecules and influence cellular pathways involved in redox regulation and signaling.

Antioxidant Properties

Research indicates that CPDS exhibits antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a significant role, such as cancer and neurodegenerative disorders.

Drug Delivery Systems

CPDS has been explored for its potential use in drug delivery systems. Its ability to form disulfide bonds can be utilized to create stable drug conjugates that release therapeutic agents in response to specific physiological conditions .

Case Studies

- Antioxidant Activity : A study demonstrated that CPDS could effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. This suggests potential therapeutic applications in conditions characterized by oxidative damage.

- Disulfide Bond Formation : In experiments involving protein interactions, CPDS facilitated the formation of disulfide bonds between cysteine residues in proteins, affecting their stability and function. This property was utilized to enhance the efficacy of certain therapeutic proteins .

- Cancer Research : CPDS has been investigated for its role in modulating signaling pathways associated with cancer cell proliferation and survival. By altering redox states within cells, CPDS may influence tumor growth dynamics .

Research Findings

特性

IUPAC Name |

6-(5-carboxypentyldisulfanyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4S2/c13-11(14)7-3-1-5-9-17-18-10-6-2-4-8-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJDBRJEFFQGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCSSCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451883 | |

| Record name | 6,6'-Disulfanediyldihexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92038-67-0 | |

| Record name | 6,6'-Disulfanediyldihexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。